Lithium tert-butoxide
Overview
Description
Lithium tert-butoxide is a metal alkoxide characterized by its weakly basic and nucleophilic properties. It is commonly used in various chemical reactions and as a catalyst due to its reactivity . The compound is typically available as a white powder and can be prepared by reacting tert-butanol with lithium metal .
Synthesis Analysis
The synthesis of lithium tert-butoxide can be achieved through the reaction of tert-butanol with lithium sand in a Schlenk apparatus, followed by filtration and solvent removal under vacuum . An alternative in situ preparation method involves the addition of tert-butanol in THF to n-butyllithium in hexane, which is an exothermic process .
Molecular Structure Analysis
The molecular structure of lithium tert-butoxide has been studied through crystallography, revealing hexameric units in the solid state . The Li-O bond lengths in these structures range between 186.1 and 198.4 pm . Additionally, mixed lithium-heavier alkali metal tert-butoxides have been reported, with a common sixteen-vertex O8Li4M4 "breastplate" motif, indicating a stable structure .
Chemical Reactions Analysis
Lithium tert-butoxide has been found to catalyze the addition of carbon disulfide to epoxides and thiiranes, leading to the formation of di- and trithiocarbonates under mild conditions without additional solvents . It also influences the anionic polymerization of methyl methacrylate and tert-butyl acrylate by affecting rate constants and equilibrium constants, as well as the product distribution . Furthermore, it forms well-defined aggregates with lithium tert-butoxide in tetrahydrofuran, which are controlled by the ratio of the components .
Physical and Chemical Properties Analysis
Lithium tert-butoxide is a crystalline solid that sublimes over 170-205°C at atmospheric pressure and decomposes above 250°C . It is typically handled under an inert atmosphere due to its reactivity and for critical experiments, it is recommended to be freshly prepared . The compound's reactivity is also influenced by its aggregation state, as seen in the structure of lithium tert-butylperoxide, where the lithium ion bridges two oxygen atoms, affecting the O-O bond length and reactivity .
Scientific Research Applications
Photoelectron Spectroscopy
Lithium tert-butoxide has been used in photoelectron spectroscopy. A study by Braun, Waldmüller, and Mayer (1989) explored the oligomeric aggregates of lithium tert-butoxide in the gaseous state, demonstrating its utility in spectroscopic investigations (Braun, Waldmüller, & Mayer, 1989).
Monofluoromethylation of β-Ketoesters
Ding et al. (2019) described the use of lithium tert-butoxide in the carbon-selective monofluoromethylation of β-ketoesters. This process highlights its role in enhancing regioselectivity in chemical synthesis (Ding et al., 2019).
Bimetallic Alkylidene Complexes Synthesis
Schrock et al. (2005) utilized lithium tert-butoxide in the synthesis of high oxidation state bimetallic alkylidene complexes for controlled polymer synthesis (Schrock et al., 2005).
Atomic Layer Deposition in Electrochemical Devices
Hornsveld et al. (2017) employed lithium tert-butoxide in the atomic layer deposition of lithium carbonate, which is significant in various electrochemical devices like Li-ion batteries (Hornsveld et al., 2017).
Polymerization Processes
Janata, Lochmann, and Müller (1993) explored the influence of lithium tert-butoxide on the oligomerization of tert-butyl acrylate, demonstrating its impact on the kinetics and product distribution in polymerization processes (Janata, Lochmann, & Müller, 1993).
Nanoscale Solid State Batteries
Pearse et al. (2017) discussed the use of lithium tert-butoxide in the atomic layer deposition process for a lithium phosphorus oxynitride family member, contributing to the development of solid-state batteries (Pearse et al., 2017).
Synthesis of Dithiocarbonates
Diebler, Spannenberg, and Werner (2016) reported the use of lithium tert-butoxide as a catalyst in the synthesis of dithiocarbonates from epoxides, highlighting its catalytic properties (Diebler, Spannenberg, & Werner, 2016).
Polymerization of Methyl Methacrylate
Lochmann and Müller (1990) investigated the effect of lithium tert-butoxide on the anionic polymerization of methyl methacrylate, showing its influence on rate and equilibrium constants (Lochmann & Müller, 1990).
Safety And Hazards
properties
IUPAC Name |
lithium;2-methylpropan-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Li/c1-4(2,3)5;/h1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWQNOHZMQIFBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9LiO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051828 | |
Record name | Lithium 2-methylpropan-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tert-butoxide | |
CAS RN |
1907-33-1 | |
Record name | 2-Propanol, 2-methyl-, lithium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 2-methyl-, lithium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium 2-methylpropan-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium 2-methylpropan-2-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.